ERK1/2 inhibitor 6

Description

Overview of the Mitogen-Activated Protein Kinase (MAPK) Pathway Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of evolutionarily conserved, sequential protein kinase cascades that transduce extracellular signals to intracellular targets, ultimately dictating a wide array of cellular responses. nih.gov These pathways are typically organized into a three-tiered module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). ebi.ac.ukjove.com This cascade mechanism allows for signal amplification and integration from various stimuli. nih.gov

The classical MAPK cascade, often referred to as the Ras-Raf-MEK-ERK pathway, is one of the most extensively studied of these signaling modules. nih.govspandidos-publications.com It is initiated by the activation of cell surface receptors, such as G-protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, in response to extracellular cues like growth factors and mitogens. frontiersin.orgresearchgate.net This activation leads to the stimulation of the small G-protein Ras, which in turn recruits and activates a MAPKKK, typically a member of the Raf kinase family. jove.comnih.gov The activated Raf then phosphorylates and activates the downstream MAPKKs, MEK1 and MEK2. nih.gov Finally, MEK1/2, which are dual-specificity kinases, phosphorylate and activate the terminal kinases of this cascade, ERK1 and ERK2. nih.gov

There are several distinct MAPK cascades in mammalian cells, including the ERK1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. jove.comscienceopen.com While there can be some overlap in the stimuli that activate them, each cascade is generally associated with distinct cellular outcomes. jove.com The ERK1/2 pathway is primarily linked to cell growth, proliferation, and differentiation, whereas the JNK and p38 pathways are more commonly activated by environmental stresses and are involved in inflammation and apoptosis. jove.com

Central Role of ERK1/2 in Cellular Signal Transduction

ERK1 (also known as MAPK3) and ERK2 (also known as MAPK1) are serine/threonine protein kinases that share approximately 84% amino acid sequence identity. sinobiological.comimrpress.com They are the final kinases in the canonical Ras-Raf-MEK-ERK cascade and serve as a convergence point for numerous upstream signals. nih.govsinobiological.com Upon activation by MEK1/2 through phosphorylation on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), ERK1/2 can translocate from the cytoplasm to the nucleus. researchgate.netsinobiological.com

Once in the nucleus, activated ERK1/2 can phosphorylate a vast array of substrates, including over 160 known proteins, thereby regulating their activity. sinobiological.com These substrates include transcription factors such as Elk-1, c-Fos, and CREB, which in turn modulate the expression of genes crucial for various cellular processes. nih.govfrontiersin.org By controlling the expression of these genes, ERK1/2 plays a fundamental role in processes like cell proliferation, differentiation, survival, migration, and apoptosis. frontiersin.orgijrrjournal.com

The activity of ERK1/2 is not limited to the nucleus. In the cytoplasm, it can phosphorylate other kinases, such as RSK (ribosomal S6 kinase), and other proteins involved in cellular metabolism and structure. nih.gov This broad range of substrates underscores the central role of ERK1/2 as a master regulator that translates extracellular cues into specific and coordinated cellular responses. frontiersin.orgsinobiological.com

Dysregulation of ERK1/2 Signaling in Pathological Contexts: Research Perspectives

Given its central role in controlling fundamental cellular processes, it is not surprising that the dysregulation of the ERK1/2 signaling pathway is implicated in a wide variety of human diseases. ijrrjournal.com Aberrant activation of this pathway is a common feature in many types of cancer, with mutations in upstream components like Ras and Raf leading to sustained and uncontrolled cell proliferation and survival. sinobiological.comimrpress.com In fact, the Ras-Raf-MEK-ERK pathway is estimated to be dysregulated in about one-third of all human cancers. nih.gov

Beyond cancer, ERK1/2 dysregulation is linked to a growing list of other pathologies. In the context of neurodegenerative diseases like Alzheimer's disease, evidence suggests that altered ERK1/2 signaling contributes to the formation of amyloid-β plaques and tau phosphorylation, key hallmarks of the disease. spandidos-publications.comnih.gov Similarly, in cardiovascular diseases, the ERK1/2 pathway is involved in processes like cardiac hypertrophy and the development of atherosclerosis. nih.govahajournals.org

The immune system is also heavily influenced by ERK1/2 signaling. The pathway plays a crucial role in mediating inflammatory responses, and its dysregulation is associated with autoimmune and inflammatory conditions such as rheumatoid arthritis. ijrrjournal.comnih.gov Furthermore, research has implicated the ERK1/2 pathway in metabolic disorders like diabetes, where it can influence insulin (B600854) secretion and resistance. frontiersin.org

Rationale for Targeting ERK1/2 in Academic Research

The profound involvement of the ERK1/2 pathway in numerous disease states makes it a highly attractive target for therapeutic intervention and a critical subject of academic research. The development of specific inhibitors allows researchers to probe the precise roles of ERK1/2 in both normal physiology and pathological conditions. By selectively blocking ERK1/2 activity, scientists can elucidate the downstream consequences and identify the specific cellular processes that are dependent on this signaling cascade.

In cancer research, ERK1/2 inhibitors are being investigated as a strategy to overcome resistance to therapies that target upstream components of the MAPK pathway, such as BRAF and MEK inhibitors. acs.orgaacrjournals.org Resistance to these drugs often arises from the reactivation of ERK signaling, making direct inhibition of ERK1/2 a logical next step. aacrjournals.org

In other disease areas, such as neurodegeneration and inflammatory disorders, ERK1/2 inhibitors serve as valuable research tools to validate the pathway's role in disease progression and to explore its potential as a therapeutic target. spandidos-publications.compnas.org For instance, studies have shown that inhibiting ERK1/2 can reduce neuronal damage after a stroke and block retinal pigment epithelium degeneration in models of age-related macular degeneration. spandidos-publications.compnas.org The ability to modulate ERK1/2 activity provides a powerful approach to unravel the complex signaling networks that underpin a wide range of human diseases, paving the way for the development of novel therapeutic strategies.

ERK1/2 inhibitor 6: A Research Compound

This compound, also referred to as ERK2-IN-6 or Compound 20 in some literature, is a chemical compound identified as a highly selective inhibitor of ERK1 and ERK2. medchemexpress.com Its primary utility is in preclinical research to investigate the role of the ERK1/2 signaling pathway in various biological processes, particularly in the context of cancer.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Target | ERK1/2 | medchemexpress.com |

| IC₅₀ (ERK2) | 7.9 nM | medchemexpress.com |

| IC₅₀ (A375 cell proliferation) | 250 nM | medchemexpress.com |

| Primary Research Area | Solid tumors, particularly BRAF-mutated melanoma | medchemexpress.com |

| Mechanism of Action | Inhibits the catalytic activity of ERK1/2 | medchemexpress.com |

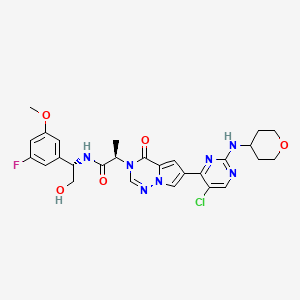

Structure

3D Structure

Properties

Molecular Formula |

C27H29ClFN7O5 |

|---|---|

Molecular Weight |

586.0 g/mol |

IUPAC Name |

(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-3-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |

InChI |

InChI=1S/C27H29ClFN7O5/c1-15(25(38)33-22(13-37)16-7-18(29)10-20(8-16)40-2)35-14-31-36-12-17(9-23(36)26(35)39)24-21(28)11-30-27(34-24)32-19-3-5-41-6-4-19/h7-12,14-15,19,22,37H,3-6,13H2,1-2H3,(H,33,38)(H,30,32,34)/t15-,22-/m1/s1 |

InChI Key |

GJSHRKCWNUHGOU-IVZQSRNASA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Canonical SMILES |

CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2C=NN3C=C(C=C3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Origin of Product |

United States |

Mechanism of Action of Erk1/2 Inhibitor 6

Molecular Basis of ERK1/2 Inhibition

The inhibitory action of CC-90003 is characterized by its high potency and specific binding to its targets, ERK1 and ERK2.

CC-90003 functions as a covalent inhibitor, forming an irreversible bond with its target kinases covalx.com. Mass spectrometry and molecular modeling have identified the specific binding sites for this interaction. The compound covalently binds to Cysteine 183 (Cys183) in ERK1 and the structurally equivalent Cysteine 164 (Cys164) in ERK2 covalx.comaacrjournals.org. These cysteine residues are located within the activation loop (A-loop) of the ATP binding site of the kinases covalx.comaacrjournals.org. This covalent interaction effectively and permanently blocks the enzyme's activity.

The primary mode of inhibition for CC-90003 is the irreversible blockade of the catalytic activity of ERK1/2 cancer.govselleckchem.com. By binding within the ATP-binding pocket, it prevents the necessary phosphorylation events that drive the signaling cascade forward patsnap.com. This direct inhibition of ERK's kinase function results in the suppression of downstream signaling cancer.gov. Biochemical assays have demonstrated that CC-90003 potently inhibits the kinase activities of both ERK1 and ERK2 aacrjournals.org.

Table 1: Biochemical Potency of CC-90003

| Target | IC50 Value |

|---|---|

| ERK1/2 | 10-20 nM |

Data sourced from biochemical assays designed to measure the inhibition of kinase activity. selleckchem.comcovalx.comaacrjournals.org

Impact on ERK1/2 Activation Loop and Conformational Changes

The activation of ERK1 and ERK2 requires phosphorylation on specific threonine and tyrosine residues within the activation loop (the T-E-Y motif) by upstream kinases, MEK1 and MEK2 frontiersin.orgspandidos-publications.com. This phosphorylation induces a significant conformational change that shifts the kinase from an inactive to an active state nih.gov.

By covalently binding to a cysteine residue within this critical activation loop, CC-90003 directly interferes with its structure and function covalx.comaacrjournals.org. While detailed structural studies elucidating the precise conformational changes induced by CC-90003 binding are not extensively detailed in the provided search results, the irreversible nature of the bond implies a permanent alteration of the active site. This covalent modification locks the enzyme in an inhibited state, preventing the conformational dynamics necessary for both activation by MEK and subsequent substrate phosphorylation.

Influence on Upstream and Downstream Pathway Components

The inhibition of ERK1/2 by CC-90003 has significant consequences for both upstream and downstream elements of the MAPK signaling pathway.

Downstream Effects: The most direct effect of CC-90003 is the inhibition of the phosphorylation of numerous downstream ERK1/2 substrates cancer.gov. These substrates include transcription factors and other kinases that regulate critical cellular processes like cell cycle progression, proliferation, and survival spandidos-publications.comnih.gov. By blocking ERK1/2, CC-90003 effectively halts these downstream signals, leading to potent antiproliferative activity in cancer cells with mutations in the MAPK pathway, such as BRAF or KRAS mutations nih.govaacrjournals.org. For instance, treatment with CC-90003 leads to a decrease in the phosphorylation of RSK (ribosomal S6 kinase), a well-known direct substrate of ERK1/2 nih.govrupress.org.

Upstream Influence: Inhibition of ERK1/2 can lead to a feedback reactivation of the upstream components of the MAPK pathway aacrjournals.orgresearchgate.net. ERK1/2 normally phosphorylates and inactivates upstream molecules like RAF kinases and MEK1/2 in a negative feedback loop nih.govmdpi.com. When an inhibitor like CC-90003 blocks ERK activity, this negative feedback is relieved. This can result in an increased signaling flux from upstream components, potentially leading to an accumulation of phosphorylated, active MEK aacrjournals.orgresearchgate.net. In some contexts, this increased upstream signaling can attempt to overcome the ERK inhibition, which may contribute to mechanisms of resistance aacrjournals.orgresearchgate.net.

Table 2: Kinase Selectivity Profile of CC-90003

| Kinase Target | Percent Inhibition (@ 1 µM) |

|---|---|

| ERK1 | >80% |

| ERK2 | >80% |

| MKK4 | >80% |

| MKK6 | >80% |

| FAK | >80% |

| KDR | Significant Inhibition |

| FLT3 | Significant Inhibition |

| PDGFRα | Significant Inhibition |

This table summarizes the kinase selectivity based on cellular kinase screening. Besides its primary targets ERK1 and ERK2, CC-90003 shows significant activity against a few other kinases at a 1 µM concentration. aacrjournals.org

In Vitro Research on Cellular and Molecular Effects of Erk1/2 Inhibitor 6

Apoptosis and Cell Death Pathway Investigations

Regulation of Apoptotic Effector Proteins and GenesThe execution of apoptosis is carried out by a family of cysteine proteases known as caspases.nih.govKey effector caspases, such as caspase-3 and caspase-7, are activated by initiator caspases like caspase-8 and caspase-9. The activity of these caspases is tightly regulated by the Bcl-2 family of proteins.nih.govNo research has been published detailing the effects of "ERK1/2 inhibitor 6" on the expression or activity of any apoptotic effector proteins or genes.

Based on a comprehensive review of scientific literature and chemical databases, the designation "this compound" does not refer to a single, uniquely identified chemical compound. The name is ambiguous and has been used to refer to different specific molecules in various publications, and also appears as a generic catalog identifier for novel compounds with limited publicly available research data.

For instance:

In some studies, numerical designations are used as shorthand for well-known inhibitors within the context of that specific paper. Depending on the publication, "inhibitor 6" could potentially refer to compounds such as GDC-0994 (Ravoxertinib) or CC-90003 .

Chemical suppliers may list products as "this compound," linking them to patents (e.g., WO2021063335A1) for novel chemical entities. However, these compounds often lack the extensive body of published in vitro research necessary to fulfill the detailed requirements of the requested article outline.

Due to this lack of a specific, universally recognized compound corresponding to "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. Constructing an article by combining data from different compounds would be factually incorrect and misleading.

To proceed with this request, a more specific identifier for the compound of interest is required, such as its full chemical name, alternative name (e.g., Ravoxertinib), or CAS number. This will ensure that the generated content is focused, accurate, and relevant to the specific molecule of interest.

Interaction with Cellular Feedback Mechanisms and Compensatory Pathways

Analysis of Pathway Rebound

In the intricate world of cellular signaling, the inhibition of a key pathway can often trigger feedback mechanisms, leading to the reactivation of the same or alternative pathways. This phenomenon, known as pathway rebound, is a significant consideration in the study of targeted therapies. In the context of this compound, in vitro studies have shed light on the dynamic nature of the MAPK signaling cascade upon its inhibition.

A notable observation in cancer cell lines with RAS mutations is the increase in MEK and ERK phosphorylation following treatment with an ERK inhibitor. This paradoxical reactivation is attributed to the inhibition of a negative feedback loop where ERK normally phosphorylates and inhibits RAF. When ERK is inhibited, this brake is released, leading to increased RAF activity and subsequent phosphorylation of MEK and ERK. astx.com This rebound effect has been observed in various cancer cell lines, including KRAS-mutant models where treatment with catalytic ERK1/2 inhibitors led to increased levels of phosphorylated ERK1/2 (p-ERK1/2). aacrjournals.org

The kinetics of this rebound have also been investigated. In some cell lines, the restoration of pERK levels can occur within hours of treatment with an ERK1/2 inhibitor. astx.com This rapid reactivation underscores the highly adaptive nature of cancer cells and the challenges in achieving sustained pathway inhibition. The duration of ERK target inhibition is proportional to the treatment duration, with effector levels decreasing over a 48-hour period with continuous exposure to the inhibitor. aacrjournals.org

Interestingly, the type of ERK inhibitor can influence the rebound phenomenon. Dual-mechanism inhibitors, which not only block the catalytic activity of ERK but also prevent its phosphorylation by MEK, have been shown to prevent the nuclear accumulation of p-ERK1/2 that is observed with catalytic inhibitors. aacrjournals.org This suggests that the mechanism of action of the inhibitor can significantly impact the cellular response and the extent of pathway rebound.

Cross-Talk with Other MAPK Kinases (e.g., ERK5)

The mitogen-activated protein kinase (MAPK) signaling network is comprised of several parallel pathways, and the inhibition of one can lead to compensatory activation of another. A key example of this cross-talk is the interplay between the ERK1/2 and ERK5 pathways.

Recent research has highlighted the activation of the ERK5 pathway as a potential resistance mechanism to ERK1/2 inhibitors. nih.gov In melanoma cells resistant to ERK1/2 inhibitors, a downregulation of ERK1/2 signaling was observed, accompanied by an increase in ERK5 phosphorylation and, in some cases, ERK5 protein levels. nih.gov This suggests that cancer cells can switch their reliance from the ERK1/2 pathway to the ERK5 pathway to maintain their proliferative and survival signals.

The molecular basis of this cross-talk is multifaceted. While MEK1/2 specifically activates ERK1/2 and MEK5 activates ERK5, there are points of convergence and indirect regulation. nih.gov For instance, some phosphorylation sites on ERK5 can be phosphorylated by ERK1/2, indicating a direct link between the two pathways. nih.gov Furthermore, the transcriptional output of the ERK5 pathway, including the upregulation of genes like c-MYC and c-JUN, can contribute to the resistant phenotype. nih.gov

The therapeutic implication of this cross-talk is the potential for dual inhibition of both ERK1/2 and ERK5. Studies have shown that concurrent inhibition of both pathways can lead to synergistic growth inhibition in cancer cell lines. researchgate.net This has led to the development of first-in-class dual inhibitors that target both ERK1/2 and ERK5 with a single molecule, aiming to overcome resistance mediated by ERK5 activation. nih.gov

Modulation of Compensatory Signaling Axes (e.g., PI3K/AKT)

Beyond the MAPK network, cancer cells can activate parallel survival pathways to circumvent the effects of targeted therapies. The PI3K/AKT pathway is a critical signaling axis that is frequently activated in response to ERK1/2 inhibition.

Upregulation of the PI3K/AKT pathway has been identified as a mechanism of resistance to inhibitors targeting the MAPK pathway. scispace.com In vitro studies have demonstrated that the combination of ERK and PI3K/mTOR inhibitors can result in synergistic antiproliferative activity in RAS-mutant lung cancer cell lines. aacrjournals.org This combination therapy leads to a more profound reduction in the phosphorylation of S6, a downstream effector of both pathways, than either single agent alone. aacrjournals.org

The interplay between these two pathways is complex and can be cell-type specific. In some contexts, the activation of the PI3K/AKT pathway can attenuate the inhibitory effects of MAPK pathway inhibitors on cell proliferation. arvojournals.org For instance, in uveal melanoma cells, inhibition of PI3K was shown to sensitize cells to the growth-inhibitory effects of B-Raf or ERK1/2 inhibition. arvojournals.org

The molecular mechanisms underlying this cross-talk involve the regulation of key cell cycle and survival proteins. Both the ERK1/2 and PI3K pathways can converge on the regulation of cyclin D1 expression, a critical protein for cell cycle progression. arvojournals.org Therefore, the simultaneous inhibition of both pathways can lead to a more complete blockade of proliferative signals.

Application in Diverse Cell Line Models

Cancer Cell Lines (e.g., Multiple Myeloma, Colorectal Cancer, Non-Small Cell Lung Cancer, Melanoma)

The in vitro efficacy of this compound has been evaluated across a spectrum of cancer cell lines, revealing both promise and the complexities of targeting the MAPK pathway.

Multiple Myeloma: In multiple myeloma (MM) cell lines, particularly those with RAS mutations, ERK1/2 inhibitors have demonstrated cytotoxic effects. nih.govspringernature.com Combination therapy of an ERK1/2 inhibitor with a CDK4/6 inhibitor has shown strong synergistic cytotoxicity, leading to cell cycle arrest in the G0/G1 phase and activation of mitochondrial apoptotic signaling. nih.govspringernature.com However, the sensitivity to ERK1/2 inhibition can be influenced by the dependency of the cells on IL-6. For example, the IL-6-independent MM cell line 8226, which has a K-ras mutation, showed minimal response to MEK1/2 inhibitors that block ERK1/2 activity, suggesting that in some contexts, MM cell proliferation can be independent of ERK1/2 activity. nih.gov

| Cell Line | Mutation Status | Key Findings with ERK1/2 Inhibition |

| MM1S, H929 | RAS-WT | Synergistic cytotoxicity with CDK4/6i, G0/G1 arrest. nih.gov |

| NRAS or KRAS mutant MM lines | RAS-MT | Higher sensitivity to ERK1/2i compared to RAS-WT cells. nih.gov |

| 8226 | K-ras activated | Proliferation is largely independent of ERK1/2 activity. nih.gov |

Colorectal Cancer: In colorectal cancer (CRC) cell lines, particularly those with BRAF mutations, there is a strong dependence on the ERK1/2 pathway for survival. nih.gov Inhibition of MEK1/2, which in turn inhibits ERK1/2, leads to cell death in BRAF V600E mutant CRC cells. nih.gov However, the sensitivity to MEK inhibitors does not always reliably correlate with ERK activation or KRAS/BRAF mutation status. aacrjournals.org Some studies have shown that while MEK inhibitor treatment impairs soft agar colony formation in a majority of CRC cell lines, elevated ERK activity does not consistently predict sensitivity. aacrjournals.org

| Cell Line | Mutation Status | Key Findings with ERK1/2 Pathway Inhibition |

| COLO205, HT29 | BRAF V600E | Addicted to the ERK1/2 pathway for survival; MEK1/2 inhibition induces cell death. nih.gov |

| HCT116 | KRAS G13D | Sensitive to ERK1/2 inhibition. nih.gov |

| Various CRC lines | KRAS or BRAF mutations | Differential sensitivity to MEK inhibitors. aacrjournals.orgaacrjournals.org |

Non-Small Cell Lung Cancer: KRAS mutations are frequent in non-small cell lung cancer (NSCLC), making the MAPK pathway an attractive therapeutic target. astx.com Novel ERK inhibitors have shown potent anti-proliferative effects in a panel of KRAS-mutant NSCLC cell lines. astx.comastx.com Furthermore, ERK1/2 inhibition has been shown to prevent the epithelial-to-mesenchymal transition (EMT) in NSCLC cells, a process associated with drug resistance. aacrjournals.org By promoting an epithelial phenotype, MEK inhibition can enhance the sensitivity of NSCLC cells to EGFR inhibitors. aacrjournals.org

| Cell Line | Mutation Status | Key Findings with ERK1/2 Inhibition |

| NCI-H358, Calu-6 | KRAS mutant | Potent inhibition of proliferation and ERK catalytic activity. astx.com |

| PC9 | EGFR mutant | MEK inhibition prevents TGF-β-induced EMT and enhances gefitinib sensitivity. aacrjournals.org |

| Various KRAS-mutant NSCLC lines | KRAS mutant | A significant percentage show sensitivity to novel ERK inhibitors. astx.com |

Melanoma: The MAPK pathway is frequently activated in melanoma, often due to BRAF or NRAS mutations. astx.comaacrjournals.org ERK1/2 inhibitors have demonstrated potent activity in NRAS-mutant melanoma cell lines, inhibiting cell proliferation and inducing apoptosis. astx.com In BRAF-mutant melanoma cells, ERK1/2 pathway inhibitors can prime the cells for rapid apoptosis when combined with an MCL1 inhibitor. researchgate.net The expression of ELP6 has also been implicated in sensitizing melanoma cells to ERK1/2 pathway inhibitors. nih.gov

| Cell Line | Mutation Status | Key Findings with ERK1/2 Inhibition |

| MA-MEL-28 | NRAS Q61R | Potent inhibition of proliferation and ERK signaling. astx.com |

| A375 | BRAF V600E | Primed for apoptosis with combined ERK1/2 and MCL1 inhibition. researchgate.net |

| WM266-4, SK-MEL-30 | BRAF V600E | Apoptosis induced by combined ERK1/2 pathway and MCL1 inhibition. researchgate.net |

Non-Malignant Cell Models (e.g., Epithelial Cells, Fibroblasts, Viral Host Cells)

The role of the ERK1/2 pathway extends beyond cancer, playing crucial roles in normal cellular processes and in the context of other diseases.

Epithelial Cells: In normal epithelial tissue, ERK1/2 is necessary for cell division and tissue self-renewal. rupress.org Loss of both ERK1 and ERK2 in the epidermis leads to a G2/M cell cycle arrest, demonstrating a cell-type-specific requirement for ERK1/2 in cell cycle progression. rupress.org This is in contrast to fibroblasts, where ERK1/2 loss typically induces a G1/S arrest. rupress.org

Fibroblasts: The ERK1/2 pathway is a key regulator of fibroblast function, including proliferation and differentiation. Inhibition of ERK1/2 has been shown to suppress endothelin-1-induced cell proliferation and myofibroblast differentiation in human cardiac fibroblasts. researchgate.net In canine dermal fibroblasts, the ERK1/2 signaling pathway is dominantly involved in IL-1β-induced IL-6 expression, a key inflammatory cytokine. nih.govresearchgate.net However, the effects of MAPK inhibitors on fibroblast activation can be complex, with some studies showing that ERK inhibition can potentiate fibroblast activation. nih.gov

| Cell Type | Context | Key Findings with ERK1/2 Inhibition |

| Epidermal Keratinocytes | Normal tissue homeostasis | Required for G2/M progression and cell division. rupress.org |

| Human Cardiac Fibroblasts | Fibrosis | Suppresses ET-1-induced proliferation and myofibroblast differentiation. researchgate.net |

| Canine Dermal Fibroblasts | Inflammation | Attenuates IL-1β-induced IL-6 expression. nih.govresearchgate.net |

Viral Host Cells: The ERK signaling pathway is often hijacked by viruses to facilitate their replication. Infection with the New World alphavirus, Venezuelan equine encephalitis virus (VEEV), results in the activation of the ERK signaling cascade in human cells. nih.govusuhs.edu Inhibition of ERK1/2 phosphorylation has been shown to inhibit the multiplication of this virus. nih.govusuhs.edu Similarly, the MAPK/ERK pathway is involved in the replication of other viruses, including MERS-CoV, and MEK/ERK inhibitors have demonstrated antiviral activity in vitro. asm.org

| Cell Type | Virus | Key Findings with ERK1/2 Inhibition |

| U87MG (human glioblastoma) | Venezuelan equine encephalitis virus (VEEV) | Inhibition of ERK1/2 phosphorylation reduces viral multiplication. nih.gov |

| Various host cells | MERS-CoV | MEK1/2 and ERK1/2 inhibitors show strong inhibitory activity against viral infection. asm.org |

Preclinical in Vivo Research on Erk1/2 Inhibitor 6 Non Human Models

Efficacy in Xenograft and Genetically Engineered Animal Models

The antitumor activity of various ERK1/2 inhibitors has been extensively evaluated in animal models, demonstrating their potential in oncology.

Tumor Growth Inhibition and Regression Studies

In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown that ERK1/2 inhibitors can significantly impede tumor growth and, in some cases, induce tumor regression.

For instance, the ERK1/2 inhibitor SCH772984 has demonstrated robust, dose-dependent antitumor activity. In a BRAF-mutant melanoma xenograft model (LOX), it led to tumor regressions of 17%, 84%, and 98% at different dose levels. Significant antitumor activity was also observed in a KRAS-mutant pancreatic cancer model (MiaPaCa), with 36% tumor regression at the highest tested dose.

Another potent inhibitor, AZD0364 (also known as Tizaterkib), showed 93% tumor growth inhibition (TGI) in a KRAS-mutant non-small cell lung cancer (NSCLC) model (Calu-6), and at a higher dose, it caused 49% tumor regression acs.orgnih.govaacrjournals.org. Similarly, the inhibitor MK-8353 induced a dose-dependent effect ranging from tumor growth inhibition to regression in both BRAF-mutant melanoma (SK-MEL-28) and colon cancer (Colo-205) xenograft models nih.govjci.org.

The covalent ERK1/2 inhibitor, CC-90003, has also shown efficacy in preclinical models of KRAS-mutant tumors aacrjournals.orgcovalx.comnih.gov. In a patient-derived xenograft (PDX) model of lung cancer, the combination of CC-90003 with docetaxel (B913) resulted in complete tumor regression and prevented the regrowth of tumors after treatment cessation aacrjournals.orgnih.govnih.gov. This effect was linked to the modulation of a gene network associated with cancer stem cells aacrjournals.orgnih.gov.

| Compound | Cancer Model | Animal Model | Efficacy Outcome |

|---|---|---|---|

| SCH772984 | BRAF-mutant Melanoma (LOX) | Nude Mice | Up to 98% tumor regression |

| SCH772984 | KRAS-mutant Pancreatic Cancer (MiaPaCa) | Nude Mice | 36% tumor regression |

| AZD0364 (Tizaterkib) | KRAS-mutant NSCLC (Calu-6) | Nude Mice | 93% TGI; 49% tumor regression |

| MK-8353 | BRAF-mutant Melanoma (SK-MEL-28) | SCID Mice | Dose-dependent TGI to regression |

| MK-8353 | BRAF-mutant Colon Cancer (Colo-205) | Athymic Nude Mice | Dose-dependent TGI to regression |

| CC-90003 (in combination with docetaxel) | KRAS-mutant Lung Cancer | PDX Mice | Complete tumor regression |

Dose-Dependent and Time-Dependent Pharmacodynamic Modulation in Vivo

Pharmacodynamic (PD) studies, which assess the effect of a drug on its target, are crucial for understanding the mechanism of action and optimizing dosing schedules. In vivo studies of ERK1/2 inhibitors have successfully correlated drug exposure with target engagement in tumor tissues.

In mice bearing Colo-205 colon cancer xenografts, the inhibitor MK-8353 demonstrated significant, dose-dependent inhibition of phosphorylated ERK (pERK), a marker of ERK1/2 activity nih.gov. This inhibition was observed as early as one hour after a single dose, though ERK1/2 activity began to rebound after 10-12 hours, highlighting the time-dependent nature of the effect nih.gov.

Similarly, studies with AZD0364 in xenograft models established a clear relationship between the concentration of the drug in plasma and the modulation of downstream ERK1/2 targets nih.govaacrjournals.org. The inhibitor demonstrated both time- and dose-dependent effects on signaling biomarkers, with pathway activity returning to baseline levels after the cessation of dosing nih.govaacrjournals.org. This dynamic modulation underscores the importance of maintaining sufficient drug concentrations to continuously suppress the ERK pathway for optimal antitumor efficacy.

| Compound | Animal Model | Biomarker | Pharmacodynamic Effect |

|---|---|---|---|

| MK-8353 | Colo-205 Xenograft | pERK | Significant, dose-dependent inhibition observed 1-hour post-dose; activity rebounds after 10-12 hours. nih.gov |

| AZD0364 (Tizaterkib) | Multiple Xenografts | ERK1/2 signaling biomarkers | Dose- and time-dependent modulation of downstream targets. nih.govaacrjournals.org |

| SCH772984 | LOX Melanoma Xenograft | pERK | Robust inhibition of ERK phosphorylation in tumor tissue correlated with tumor regression. |

Investigation in Non-Oncological Disease Models

The therapeutic potential of ERK1/2 inhibition extends beyond oncology into various non-cancerous conditions characterized by inflammation, metabolic changes, and sensory damage.

Models of Inflammatory Processes

The ERK1/2 pathway is a key regulator of the inflammatory response. Preclinical studies have explored the utility of ERK1/2 inhibitors in models of severe systemic inflammation, such as sepsis. In murine models of sepsis, including lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP), the inhibitor SCH772984 significantly improved survival nih.govmdpi.comnih.gov. This survival benefit was associated with a reduction in the plasma levels of the inflammatory chemokine Ccl2/Mcp1 nih.govnih.gov. Further analysis of tissues from these models revealed that SCH772984 treatment led to a significant downregulation of gene pathways related to the immune response and platelet activation nih.gov.

In a different context, studies on IL-13-induced lung inflammation and remodeling showed that inhibiting the MAPK pathway (via an upstream MEK inhibitor) could abrogate these pathological changes jci.org. This was associated with decreased levels of multiple chemokines and proteases, suggesting that ERK1/2 signaling is a critical mediator in this inflammatory lung disease model jci.org.

Models of Metabolic Dysregulation

While the ERK1/2 pathway is known to be involved in regulating cellular metabolism, particularly in cancer, its role in systemic metabolic disorders is an emerging area of research. In vivo studies have begun to shed light on this connection. For example, research in a mouse model of diet-induced obesity found that prolonged exposure to a high-fat diet was associated with suppressed ERK1/2 activation in adipose tissue, which correlated with a decline in plasma adiponectin, a beneficial hormone for insulin (B600854) sensitivity nih.gov. In vitro experiments using adipocytes confirmed that inhibiting the MEK/ERK1/2 pathway decreased adiponectin secretion by accelerating its degradation nih.gov.

Another study using genetically modified mice lacking ERK1 found that these animals were more susceptible to diet-induced obesity and insulin resistance. This was linked to a compensatory increase in ERK2 activation in the liver, which promoted the expression of genes involved in fat synthesis africaresearchconnects.com. These findings suggest that the balance of ERK1 and ERK2 activity plays a significant role in regulating metabolic homeostasis and that dysregulation can contribute to metabolic diseases. However, specific studies on ERK1/2 inhibitors in non-oncological models of metabolic dysregulation are not yet extensively published.

Models of Sensory Organ Disorders (e.g., Noise-Induced Hearing Loss)

A promising application for ERK1/2 inhibitors is in the protection against sensory organ damage, particularly noise-induced hearing loss (NIHL). Preclinical studies in mice have shown that the highly specific ERK1/2 inhibitor tizaterkib can effectively protect against permanent hearing loss when administered orally mdpi.comnih.govconsensus.appnih.govnih.gov.

In mouse models of NIHL, tizaterkib conferred an average protection of 20–25 decibels across different frequencies in both male and female mice mdpi.comconsensus.app. The protective effects of the drug were also observed against cochlear synaptopathy, which is the damage to the synapses connecting auditory nerves to hair cells in the inner ear mdpi.comnih.govresearchgate.net. Furthermore, tizaterkib treatment was found to temper the immune response in the cochlea following noise exposure by decreasing the number of infiltrating immune cells, which may be part of its protective mechanism mdpi.comconsensus.appnih.govresearchgate.net.

Models of Viral Infection

There is currently no publicly available preclinical in vivo research data detailing the effects of ERK1/2 inhibitor 6 (GDC-0994/ravoxertinib) in non-human models of viral infection. While the MAPK/ERK signaling pathway is known to be involved in the lifecycle of various viruses, specific studies evaluating the efficacy or impact of this particular inhibitor in animal models of viral diseases have not been published in the accessible scientific literature.

Analysis of Systemic and Organ-Specific Biological Responses

Impact on Immune Cell Populations in Tissues

Limited preclinical in vivo data is available regarding the impact of this compound on immune cell populations in tissues, with existing research focused on specific inflammatory contexts rather than a systemic analysis.

One study investigated the role of the ERK pathway in a mouse model of house dust mite (HDM)-induced allergic asthma. In this model, pathogenic conventional type 2 dendritic cells (cDC2s) that express TNFR2 are crucial for the inflammatory response. To understand the role of ERK signaling, these pathogenic cDC2s were isolated from asthmatic mice and treated ex vivo with GDC-0994 before being transferred into healthy recipient mice. The subsequent analysis of the recipient animals' lungs showed that the inhibition of ERK in these dendritic cells had a downstream effect on other immune cell populations.

The study found that mice receiving the GDC-0994-treated dendritic cells exhibited changes in the influx of certain inflammatory cells into the lung tissue. Specifically, there were alterations in the numbers of eosinophils and IL-4-producing CD4+ T helper cells, which are key drivers of the allergic inflammatory cascade.

Table 1: Reported Effects of Ex Vivo GDC-0994 Treatment on Immune Cells in an Asthma Model

| Cell Population | Tissue Analyzed | Observed Effect in Recipient Mice |

|---|---|---|

| Eosinophils | Lung | Altered infiltration |

| IL-4-producing CD4+ T cells | Lung | Altered numbers |

This table is based on the reported downstream effects observed after the transfer of dendritic cells treated ex vivo with GDC-0994.

It is important to note that this study does not provide data on the systemic administration of this compound and its direct, widespread effects on immune cell populations in various tissues throughout the body.

Influence on Organ Development and Morphogenesis

Preclinical research on the influence of this compound on organ development and morphogenesis is sparse. However, one significant study has shed light on its effects on the development of the lymphatic system in a pathological context.

This research focused on a condition known as lymphangiectasia, which is characterized by abnormally dilated lymphatic vessels. The study found that pathological activation of the MAPK signaling pathway was a key driver of this condition. In a neonatal mouse model where endothelial cells had a specific cancer-causing mutation (KRASG12D) that leads to overactive MAPK signaling, the mice developed severe lymphangiectasia and did not survive.

Treatment of these neonatal mice with ravoxertinib (GDC-0994) was shown to reverse the lymphangiectasia. This finding suggests that the inhibitor can correct the abnormal morphogenesis of the lymphatic vessels caused by excessive ERK signaling. The study highlights a critical role for the ERK pathway in the proper development and maintenance of the lymphatic vasculature.

Table 2: Influence of Ravoxertinib (GDC-0994) on Pathological Lymphatic Vessel Morphogenesis

| Animal Model | Pathological Condition | Tissue/Organ System | Effect of Ravoxertinib (GDC-0994) |

|---|

Beyond this specific study on pathological lymphatic development, there is no other available preclinical in vivo data on the effects of this compound on the broader aspects of embryonic development or the morphogenesis of other organs.

Synergistic and Combination Research Strategies with Erk1/2 Inhibitor 6

Combination with Upstream MAPK Pathway Inhibitors (e.g., RAF, MEK Inhibitors)

Targeting the MAPK pathway at multiple points is a well-established strategy to combat cancer. Inhibitors of upstream kinases like RAF and MEK have shown clinical success, but their effectiveness can be limited by both innate and acquired resistance, often driven by the reactivation of ERK signaling. allenpress.com Therefore, combining a direct ERK1/2 inhibitor with RAF or MEK inhibitors is a rational approach to achieve a more profound and durable pathway inhibition. This strategy aims to prevent the feedback mechanisms that lead to pathway reactivation and to overcome resistance mediated by mutations in upstream components. allenpress.com

While the combination of ERK inhibitors with MEK inhibitors has been explored for other compounds, specific preclinical data on the synergistic effects of ERK1/2 inhibitor 6 (CC-90003) combined with RAF or MEK inhibitors is not extensively detailed in publicly available research. However, it has been noted that some combinations of other ERK inhibitors with MEK inhibitors have faced tolerability challenges in clinical settings. allenpress.com

Integration with Cell Cycle Regulators (e.g., CDK4/6 Inhibitors)

The MAPK and cell cycle pathways are intrinsically linked, with ERK signaling promoting cell cycle progression, in part by increasing the expression of proteins like cyclin D. This provides a strong rationale for combining ERK1/2 inhibitors with cell cycle regulators, such as Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. nih.govmdpi.com The goal of this dual-pronged attack is to simultaneously block mitogenic signaling and the core machinery of cell division, potentially leading to synergistic antitumor effects. mdpi.com

Preclinical studies and clinical trials are underway for various ERK1/2 inhibitors in combination with CDK4/6 inhibitors, showing promise in enhancing cell cycle arrest. mdpi.com For this compound (CC-90003) specifically, however, published preclinical studies detailing its synergistic activity with CDK4/6 inhibitors are not available at this time.

Synergy with Other Therapeutic Agents (e.g., Topoisomerase Inhibitors)

Preclinical research has demonstrated significant synergistic activity between this compound (CC-90003) and other classes of chemotherapeutic agents. A notable example is its combination with docetaxel (B913), a taxane (B156437) that functions as a microtubule inhibitor rather than a topoisomerase inhibitor.

In a patient-derived xenograft (PDX) model of KRAS-mutant lung cancer, the combination of CC-90003 and docetaxel resulted in complete tumor regression and, critically, prevented the regrowth of tumors even after treatment was stopped. covalx.comaacrjournals.orgnih.gov This potent synergy highlights the potential of combining ERK1/2 inhibition with agents that disrupt cytoskeletal function and cell division.

Table 1: In Vivo Efficacy of CC-90003 in Combination with Docetaxel in a KRAS-Mutant Lung Cancer PDX Model

| Treatment Group | Dosing Schedule | Outcome | Reference |

|---|---|---|---|

| CC-90003 (Monotherapy) | Intermittent Dosing | Tumor Growth Inhibition | nih.gov |

| Docetaxel (Monotherapy) | Days 0 and 7 | Tumor Growth Inhibition | nih.gov |

| CC-90003 + Docetaxel (Combination) | Intermittent Dosing | Full Tumor Regression, Prevention of Regrowth | aacrjournals.orgnih.gov |

Mechanistic Basis of Combination Efficacy

The powerful effect observed with the combination of this compound (CC-90003) and docetaxel is believed to stem from a unique impact on tumor cell plasticity. Analysis of the tumors from the combination treatment group revealed significant changes in a network of genes associated with "stemness." covalx.comnih.gov This suggests that the synergy is not merely an additive cytotoxic effect but involves a deeper biological reprogramming of the cancer cells.

The proposed mechanism is that the combination therapy effectively targets and potentially eliminates cancer stem cells or reverses the epithelial-mesenchymal transition (EMT), a process linked to therapy resistance and metastasis. By altering this stem cell transcriptional program, the combination of CC-90003 and docetaxel appears to eradicate the tumor's ability to self-renew and regrow, leading to the durable responses observed in preclinical models. covalx.comnih.gov This finding points to a novel mechanism of synergy that goes beyond direct effects on proliferation and survival pathways.

Research Methodologies and Analytical Approaches for Erk1/2 Inhibitor 6 Studies

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental to the preclinical evaluation of ERK1/2 inhibitor 6. These assays provide initial insights into the inhibitor's biological activity in a controlled cellular environment.

Proliferation and Viability Assays

The impact of this compound on cell proliferation and viability is a primary determinant of its potential anti-cancer efficacy. Studies have shown that this inhibitor can significantly decrease the viability of various cancer cell lines. For instance, in lung adenocarcinoma cell lines such as A549, HCC827, and HCC4006, treatment with this compound for 48 hours resulted in a dose-dependent reduction in cell viability medchemexpress.com.

The anti-proliferative effect of this compound is particularly pronounced in cancer cells harboring BRAF mutations. Research has demonstrated a sharp inhibition of cell proliferation and colony formation in BRAF-mutant cancer cells upon treatment with the inhibitor. In contrast, its effect on most RAS mutant or wild-type cell lines was minimal nih.gov. This selectivity highlights the dependence of the inhibitor's anti-tumor effect on the specific genetic alterations within the MAPK pathway.

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Mutation Status | Outcome of Treatment |

| A549 | KRAS Mutant | Decreased viability |

| HCC827 | EGFR Mutant | Decreased viability |

| HCC4006 | EGFR Mutant | Decreased viability |

| BRAF-mutant cancer cells | BRAF Mutant | Sharply inhibited proliferation and colony formation |

| RAS-mutant cancer cells | RAS Mutant | Little effect on cell behavior |

| Wild-type cell lines | Wild-Type | Little effect on cell behavior |

Cell Cycle Analysis Techniques

To understand the mechanism behind the observed anti-proliferative effects, cell cycle analysis is employed. Flow cytometry is a common technique used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Studies have revealed that this compound can induce cell cycle arrest, particularly in cancer cells with BRAF mutations. Treatment of BRAF-mutant cancer cells with the inhibitor led to a remarkable G1 phase cell-cycle arrest nih.gov. This indicates that the inhibitor prevents cells from progressing from the G1 to the S phase, thereby halting their proliferation.

Apoptosis Detection Assays (e.g., Caspase Activity, PARP Cleavage, BH3 Profiling)

Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents can eliminate tumor cells. Various assays are used to detect apoptosis, including the measurement of caspase activity and the detection of Poly (ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis.

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a key factor in metastasis. In vitro assays such as the Transwell migration assay and wound-healing (or scratch) assays are standard methods to assess the impact of a compound on these processes. The ERK signaling pathway is known to play a crucial role in cell migration and invasion nih.govnih.gov.

While the inhibition of the ERK pathway is expected to reduce cell migration and invasion, specific data from in vitro studies on the effects of this compound on these processes were not available in the reviewed literature. Therefore, the direct impact of this specific inhibitor on cancer cell migration and invasion remains to be fully elucidated.

Molecular Biology Techniques

Molecular biology techniques are essential for dissecting the specific molecular changes induced by this compound within the cell.

Western Blotting for Protein Phosphorylation and Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound research, it is particularly valuable for assessing the phosphorylation status of ERK1/2 and its downstream targets, as well as changes in the expression levels of key cellular proteins.

Upon oral administration, ravoxertinib inhibits both ERK phosphorylation and the activation of ERK-mediated signal transduction pathways cancer.gov. This leads to the prevention of ERK-dependent tumor cell proliferation and survival cancer.gov. Studies have shown that treatment with this compound leads to a significant reduction in the phosphorylation of ERK1/2. The inhibitor also potently inhibits the phosphorylation of p90RSK, a direct downstream substrate of ERK1/2 selleckchem.com.

Furthermore, Western blot analyses have been instrumental in corroborating the findings from cell cycle analysis. In BRAF-mutant cancer cells treated with this compound, a decrease in the expression of cell cycle-promoting proteins and an increase in the expression of cell cycle inhibitors have been observed.

Table 2: Key Protein Changes Observed by Western Blotting after Treatment with this compound in BRAF-Mutant Cancer Cells

| Protein | Function | Effect of Inhibitor |

| Phospho-ERK1/2 | Active form of ERK1/2 | Decreased |

| Phospho-p90RSK | Downstream target of ERK1/2 | Decreased |

| Cell cycle-promoting proteins | Promote cell cycle progression | Decreased |

| Cell cycle inhibitors | Inhibit cell cycle progression | Increased |

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Quantitative Real-Time PCR (qRT-PCR) is a fundamental technique employed to investigate the impact of this compound on gene expression. This method allows for the sensitive and specific quantification of messenger RNA (mRNA) levels, providing insights into how the inhibitor modulates the transcription of target genes downstream of the ERK1/2 signaling pathway.

In studies evaluating the efficacy of this compound, researchers have utilized qRT-PCR to measure the expression of well-established MAPK-regulated genes. For instance, in HCT-116 cells, treatment with the inhibitor has been shown to effectively suppress the expression of several of these target genes. The data from such experiments are typically normalized to a reference gene to ensure accuracy and are often presented as a fold change in expression relative to untreated or vehicle-treated control cells. This approach provides a quantitative measure of the inhibitor's ability to modulate gene expression downstream of the ERK1/2 pathway aacrjournals.org.

Gene Expression Microarray Analysis

Gene expression microarray analysis offers a high-throughput approach to comprehensively assess the global changes in gene expression following treatment with this compound. This methodology allows for the simultaneous measurement of the expression levels of thousands of genes, providing a broad overview of the inhibitor's cellular effects.

Microarray studies have been instrumental in comparing the transcriptional consequences of this compound with other ERK inhibitors. In one such study, HCT116, COLO205, and A375 cells were treated with this compound, and the resulting gene expression profiles were analyzed. The findings revealed that this dual-mechanism inhibitor induced a more robust and comprehensive inhibition of established ERK1/2 target genes compared to catalytic ERK inhibitors aacrjournals.org. Furthermore, gene ontology analysis of the microarray data indicated that the downregulated genes were significantly enriched in processes related to DNA replication and cell-cycle progression, highlighting the inhibitor's profound impact on cell proliferation pathways aacrjournals.org.

The data from these microarray experiments are often deposited in public databases, such as ArrayExpress, making them accessible for further analysis by the scientific community aacrjournals.org.

CRISPR/Cas9-mediated Gene Editing and siRNA/shRNA Knockdown Studies

To dissect the specific roles of ERK1 and ERK2 in mediating the effects of this compound and to validate them as the primary targets, researchers employ gene-editing and gene-silencing techniques.

CRISPR/Cas9-mediated Gene Editing: The CRISPR/Cas9 system allows for the precise knockout of specific genes. In the context of ERK1/2 inhibitor studies, this technology has been used to generate cell lines that are deficient in either ERK1 or ERK2. For example, HCT116 cells with ERK1 or ERK2 knockouts have been created to investigate the isoform-specific effects of ERK inhibitors nih.gov. By comparing the response of wild-type cells to that of knockout cells, researchers can confirm that the inhibitor's effects are indeed dependent on the presence of its target kinases.

siRNA/shRNA Knockdown Studies: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are powerful tools for transiently or stably knocking down the expression of target genes. In the study of the ERK1/2 pathway, siRNA-mediated knockdown of ERK1 and/or ERK2 is a common approach to mimic the effects of pharmacological inhibition and to validate the on-target effects of inhibitors like this compound nih.govnih.gov. These studies have demonstrated that reducing the levels of ERK1/2 protein can inhibit cell proliferation and invasion, providing a genetic corroboration of the findings from inhibitor studies nih.gov. The efficiency of the knockdown is typically confirmed at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively nih.gov.

Biochemical and Biophysical Characterization

The detailed characterization of the interaction between this compound and its target kinases is crucial for understanding its mechanism of action and for the development of improved inhibitors. This is achieved through a combination of biochemical and biophysical techniques.

Enzyme Kinase Assays (e.g., Coupled ERK2 Assay)

Enzyme kinase assays are fundamental for determining the potency and selectivity of this compound. These assays directly measure the inhibitor's ability to block the catalytic activity of the ERK1 and ERK2 enzymes.

A variety of assay formats are utilized, including time-resolved fluorescence (TRF) assays and coupled kinase assays aacrjournals.orgacs.org. In a typical TRF assay, the phosphorylation of a substrate peptide by the ERK enzyme is measured in the presence of varying concentrations of the inhibitor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which is a quantitative measure of the inhibitor's potency. For this compound, these assays have revealed low nanomolar IC50 values, indicating a high degree of potency against both ERK1 and ERK2 selleckchem.comnih.govnih.gov.

Coupled kinase assays are also employed, where the activity of ERK is linked to the activity of another enzyme, allowing for a continuous readout of kinase activity acs.org. These assays have been instrumental in confirming the high selectivity of this compound, with studies showing significantly weaker inhibition of other kinases nih.govresearchgate.net.

Below is a table summarizing the reported IC50 values for this compound against ERK1 and ERK2 from cell-free enzymatic assays.

| Kinase | IC50 (nM) |

| ERK1 | 4 |

| ERK2 | 1 |

| ERK1 | 8.3 |

| ERK2 | 2.7 |

Note: The slight variations in IC50 values can be attributed to different assay conditions and methodologies.

Structural Biology Approaches (e.g., X-ray Crystallography of Inhibitor-ERK Complexes)

Structural biology techniques, particularly X-ray crystallography, have provided invaluable atomic-level insights into how this compound binds to its target kinases. By determining the three-dimensional structure of the inhibitor in complex with ERK1 and ERK2, researchers can visualize the precise molecular interactions that govern its binding and selectivity nih.govnih.gov.

Crystallographic studies have revealed that this compound possesses a unique binding mode that distinguishes it from many other kinase inhibitors. It induces a novel binding pocket in ERK1/2 that is not present in the unbound enzyme nih.govharvard.edu. This induced pocket accommodates a part of the inhibitor molecule, leading to a highly specific and intricate network of interactions within the ATP-binding site nih.gov. This unique binding mode is thought to contribute to the inhibitor's high selectivity and is associated with slow binding kinetics nih.govharvard.edu.

The detailed structural information obtained from these studies is crucial for structure-based drug design efforts aimed at developing next-generation ERK inhibitors with improved properties.

In Silico and Computational Research Methodologies

In silico and computational approaches play an increasingly important role in the discovery and development of kinase inhibitors, including those targeting ERK1/2. These methods leverage the power of computers to model and predict the behavior of molecules, thereby accelerating the drug discovery process.

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a small molecule, such as this compound, to its protein target. By simulating the docking process, researchers can gain insights into the key interactions between the inhibitor and the active site of the kinase. Molecular docking studies have been employed to identify potential ERK inhibitors by screening large libraries of virtual compounds plos.org.

Molecular Dynamics Simulations: These simulations provide a dynamic view of the inhibitor-protein complex over time, allowing for the study of its stability and conformational changes. Molecular dynamics can be used to refine the binding poses predicted by docking and to calculate the binding free energies, which can help in prioritizing compounds for experimental testing tandfonline.com.

These computational methodologies, often used in conjunction with experimental techniques like X-ray crystallography, provide a powerful platform for understanding the molecular basis of inhibitor action and for the rational design of novel therapeutic agents targeting the ERK1/2 pathway.

Future Research Directions and Unanswered Questions for Erk1/2 Inhibitor 6

Elucidating Differential Roles of ERK1 versus ERK2 Inhibition

A fundamental question that remains partially unanswered is the specific consequence of inhibiting ERK1 versus ERK2. These two isoforms are highly homologous and often considered redundant, yet emerging evidence suggests they may have distinct, non-overlapping functions.

GDC-0994, for instance, exhibits high potency against both isoforms, with biochemical IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2. researchgate.net Similarly, the covalent inhibitor CC-90003 potently inhibits both ERK1 and ERK2 with IC50 values in the low nanomolar range (10-20 nM). aacrjournals.org Despite this dual targeting, intriguing observations have been made regarding their downstream effects. One study noted that several ATP-competitive ERK1/2 inhibitors, including GDC-0994, led to a selective proteasome-dependent degradation of the ERK2 protein, while the abundance of ERK1 remained unaffected. biomed-valley.com This selective loss of ERK2 was dose-dependent and correlated with the inhibition of its catalytic activity. biomed-valley.com

This differential effect on protein stability raises significant questions:

What is the full biological impact of selectively degrading ERK2 while leaving ERK1 intact?

Does the sustained presence of ERK1 contribute to adaptive resistance mechanisms?

Could the development of isoform-specific inhibitors or degraders offer a more precise and potentially less toxic therapeutic strategy?

Future research must focus on developing tools and experimental models that can dissect the individual contributions of ERK1 and ERK2 to both normal physiology and cancer progression. Understanding these nuances is critical for designing the next generation of more effective and targeted ERK pathway inhibitors.

Comprehensive Understanding of Nuclear versus Cytoplasmic ERK1/2 Inhibition

The subcellular location of ERK1/2 activity is a crucial determinant of its biological output. While cytoplasmic ERK phosphorylates a host of substrates, its translocation to the nucleus allows it to regulate transcription factors that drive cell proliferation and survival. amegroups.org ERK1/2 inhibitors have been broadly categorized based on their mechanism of action, which has profound implications for their effects on nuclear versus cytoplasmic signaling.

GDC-0994 is classified as a catalytic inhibitor. aacrjournals.org These inhibitors bind to the active form of ERK2 in the ATP-binding pocket and solely block its kinase activity. aacrjournals.orgaacrjournals.org A consequence of this mechanism is that catalytic inhibitors like GDC-0994 can lead to an increase in the levels of phosphorylated ERK1/2 (p-ERK1/2) in KRAS-mutant cell lines. aacrjournals.orgastx.com This paradoxical increase is believed to result from the relief of negative feedback loops that normally dampen upstream signaling. aacrjournals.org Although catalytically inert, this accumulated p-ERK in the nucleus may have kinase-independent functions that are not yet fully understood. aacrjournals.orgastx.com

In contrast, dual-mechanism inhibitors (dmERKi), such as SCH772984, not only inhibit catalytic activity but also prevent the initial phosphorylation of ERK1/2 by MEK. aacrjournals.org This dual action effectively blocks the nuclear accumulation of p-ERK1/2. aacrjournals.orgaacrjournals.org Comparative studies have shown that by preventing nuclear entry, dual-mechanism inhibitors induce a more robust and comprehensive inhibition of ERK-dependent gene expression compared to catalytic inhibitors like GDC-0994, even at doses normalized for equivalent pathway inhibition. aacrjournals.orgaacrjournals.org

This leads to several unanswered questions:

What are the specific kinase-independent roles of nuclear p-ERK, and how do they contribute to cancer cell biology?

Does the accumulation of nuclear p-ERK driven by catalytic inhibitors contribute to the development of resistance?

Could the superior efficacy of dual-mechanism inhibitors in preclinical models translate to improved clinical outcomes?

Further research is needed to fully characterize the biological consequences of these distinct inhibitory mechanisms. A deeper understanding of the differential effects on nuclear and cytoplasmic signaling will be vital for optimizing the clinical application of ERK inhibitors.

Advanced Strategies for Overcoming Resistance Mechanisms

As with most targeted therapies, acquired resistance is a major clinical challenge for ERK1/2 inhibitors. Studies involving GDC-0994 and CC-90003 have begun to shed light on these resistance mechanisms and potential strategies to overcome them.

Incomplete suppression of the MAPK pathway has been identified as a potential source of adaptive resistance to GDC-0994. aacrjournals.org This suggests that feedback loops and pathway crosstalk can circumvent the ERK blockade. aacrjournals.org Consequently, a promising strategy is the combination of ERK inhibitors with inhibitors of other nodes in the pathway, such as MEK, BRAF, or EGFR, to achieve a more profound and durable pathway inhibition. aacrjournals.orgacs.org Indeed, combining GDC-0994 with the AGC kinase inhibitor AT13148 has shown promise in overcoming resistance in preclinical models where ERK1/2 activation was identified as the resistance driver. kent.ac.uk

Studies with the covalent inhibitor CC-90003 in a KRAS-mutant colorectal cancer patient-derived xenograft (PDX) model revealed that resistance could emerge via increased signaling through the MAPK axis and the engagement of parallel signaling pathways. aacrjournals.org A novel and advanced strategy to combat this involves combining CC-90003 with the chemotherapeutic agent docetaxel (B913). This combination not only induced complete tumor regression but, remarkably, also prevented tumor regrowth after treatment cessation in a lung cancer PDX model. aacrjournals.org This profound effect was linked to the regulation of a stemness gene network, suggesting a novel mechanism of action that targets tumor-repopulating cells. aacrjournals.orgcovalx.com

Key future research directions include:

Systematic identification of the full spectrum of resistance mechanisms to both catalytic and covalent ERK inhibitors.

Exploration of rational combination therapies that target identified bypass pathways.

Further investigation into the potential of ERK inhibitors to modulate cancer stem cell biology, particularly in combination with other agents.

Exploration of Novel Biological Roles and Preclinical Therapeutic Applications

The application of ERK1/2 inhibitor 6 extends beyond its initial focus on BRAF- and RAS-mutant cancers, opening up new avenues for therapeutic development.

| Compound | Preclinical Model/Application | Key Finding | Reference(s) |

| GDC-0994 (Ravoxertinib) | BRAF-mutant cancers | Selectively inhibits growth and induces G1 cell-cycle arrest. | nih.govresearchgate.net |

| KRAS-mutant cancers | Demonstrates single-agent activity in xenograft models. | researchgate.net | |

| Hepatocellular Carcinoma (HCC) | Reverses the pro-proliferative and pro-migratory effects of AIBP overexpression. | amegroups.org | |

| Combination with Cobimetinib (MEKi) | Tested for enhanced MAPK pathway inhibition, but faced tolerability issues. | nih.gov | |

| Subarachnoid Hemorrhage | Improves long-term neurologic deficits in an experimental model. | medkoo.com | |

| CC-90003 | KRAS-mutant cancers | Shows potent antiproliferative activity in various cell lines and PDX models. | aacrjournals.org |

| Colorectal Cancer (CRC) | Induces cell death and a protective autophagy that can be targeted for enhanced efficacy. | nih.gov | |

| Combination with Docetaxel | Achieves tumor regression and prevents regrowth by regulating a stemness gene network. | aacrjournals.orgcovalx.com |

One of the most intriguing novel applications is the finding that Ravoxertinib (GDC-0994) can improve long-term neurologic deficits following experimental subarachnoid hemorrhage, suggesting a role for ERK1/2 in neurological damage and recovery. medkoo.com In hepatocellular carcinoma, GDC-0994 was shown to counteract the pro-proliferative effects of apolipoprotein A-I binding protein (AIBP) by inhibiting the ERK1/2-MAPK pathway. amegroups.org

Furthermore, the study of CC-90003 in colorectal cancer revealed that it simultaneously induces both cell death and a protective autophagy response. nih.gov Inhibiting this autophagy with agents like chloroquine (B1663885) significantly enhanced the inhibitor's anti-tumor effect, presenting a novel combination strategy. nih.gov

Future exploration should focus on:

Systematically screening this compound across a wider range of cancer types and non-oncological diseases where the MAPK pathway is implicated.

Investigating the role of ERK1/2 in the tumor microenvironment, inflammation, and immunology.

Elucidating the mechanisms behind the neuroprotective effects and the regulation of cancer stemness.

Development of Next-Generation ERK1/2 Inhibitors with Enhanced Specificity and Efficacy

The evolution from reversible, catalytic inhibitors like GDC-0994 to irreversible, covalent inhibitors like CC-90003 represents a significant step in the development of next-generation therapeutics. Covalent inhibitors, by forming a permanent bond with their target, can offer more potent and durable inhibition. aacrjournals.org CC-90003 was designed based on an analysis of the ERK1/2 kinome to achieve this covalent binding, which was shown to be critical for its function in tumors with activating MAPK pathway mutations. aacrjournals.org

However, even covalent inhibitors like CC-90003 are not without challenges, as its clinical development was ultimately discontinued. doi.org This highlights the need for further innovation. The discovery that some ERK inhibitors can act as "monovalent degraders," inducing the ubiquitylation and subsequent proteasomal degradation of ERK2, opens a new frontier. biomed-valley.com This mechanism is distinct from simple kinase inhibition and represents an entirely new therapeutic modality. Proteolysis-targeting chimeras (PROTACs) based on ERK covalent inhibitors have already been developed and have shown efficacy in degrading ERK1/2 in cellular models. mdpi.com

The development of next-generation inhibitors should prioritize:

Enhanced Selectivity: Minimizing off-target effects to improve the therapeutic window and reduce toxicity. While CC-90003 had good kinase selectivity, it did show some inhibition of off-target kinases like KDR, FLT3, and PDGFRα. aacrjournals.org

Novel Mechanisms of Action: Moving beyond simple ATP-competitive inhibition to strategies like dual-mechanism inhibition, allosteric modulation, and targeted protein degradation.

Overcoming Resistance: Designing molecules that are effective against known resistance mutations or that can prevent the emergence of resistance through novel mechanisms of action.

Q & A

Q. What is the mechanism of action of ERK1/2 inhibitor 6 in modulating the MAPK/ERK signaling pathway?

this compound selectively targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling cascade. It inhibits phosphorylation of ERK1/2 (pERK1/2), thereby blocking downstream signaling involved in cell proliferation, survival, and differentiation. Methodologically, researchers can validate its mechanism using Western blot analysis to measure pERK1/2 levels in treated vs. untreated cells, as demonstrated in wound-healing assays with ALI-PBEC models .

Q. How can researchers validate the specificity and efficacy of this compound in cellular models?

Specificity can be confirmed through kinase profiling assays comparing ERK1/2 inhibition with off-target effects on related kinases (e.g., JNK, p38). Efficacy is typically assessed via dose-response experiments using cell viability assays (e.g., MTT) and functional readouts like colony formation. For example, in HT29 colon cancer cells, this compound reduced cisplatin resistance, validated via Western blot for pERK1/2 and P-gp expression . Parallel use of siRNA targeting ERK1/2 or other inhibitors (e.g., PD98059) can further corroborate specificity .

Q. What in vitro methodologies are recommended to assess this compound’s impact on apoptosis and proliferation?

- Proliferation : MTT or CellTiter-Glo assays quantify metabolic activity post-treatment.

- Apoptosis : Flow cytometry (Annexin V/PI staining) or Western blot for cleaved caspase-3/PARP.

- Colony Formation : Plate assays to evaluate long-term clonogenic survival, as used in HT29 cells treated with cisplatin and this compound .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across different cancer models be resolved?

Discrepancies may arise due to variations in cell line genetics (e.g., RAS/RAF mutations), inhibitor concentration, or compensatory pathways. To address this:

Q. What strategies optimize the combination of this compound with other targeted therapies?

Synergy studies require systematic dose-matrix designs (e.g., Chou-Talalay method) to identify additive or synergistic effects. For example:

- Cisplatin combination : In HT29 cells, this compound reversed chemoresistance by downregulating P-gp, validated via qPCR and Western blot .

- MEK/ERK dual inhibition : Preclinical studies with cobimetinib (MEK inhibitor) and GDC-0994 (ERK inhibitor) highlight the need for pharmacodynamic monitoring to avoid toxicity .

Q. How can researchers assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in vivo?

- Xenograft models : Administer inhibitor 6 orally or intravenously, then measure tumor pERK1/2 suppression via immunohistochemistry (IHC) or Western blot .

- Skin biopsies : In clinical trials, serial biopsies post-dosing quantify pERK1/2 inhibition (e.g., histoscore analysis) and correlate with plasma drug levels .

Q. What in vivo models are suitable for studying resistance mechanisms to this compound?

- Genetically engineered models (GEMs) : Use KRAS- or BRAF-mutant mice to mimic intrinsic resistance.

- Long-term treatment assays : Expose cell lines or PDX models to inhibitor 6 for >6 months, then perform RNA-seq to identify upregulated bypass pathways (e.g., PI3K/AKT) .

- CRISPR screens : Identify synthetic lethal targets that enhance inhibitor 6 efficacy in resistant clones .

Methodological Considerations

Q. How is ERK1/2 inhibition quantified in preclinical and clinical studies?

- Preclinical : Western blot densitometry of pERK1/2 normalized to total ERK1/2 .

- Clinical : IHC-based histoscoring of pERK1/2 in tumor or normal tissue biopsies, with thresholds for “optimal suppression” (e.g., >65% reduction) .

Q. What controls are essential when testing this compound in pathway analysis?

- Positive controls : Known ERK activators (e.g., EGF) or inhibitors (e.g., PD98059) .

- Negative controls : Vehicle-treated cells and isoform-specific siRNA/shRNA .

- Off-target checks : Include kinases like JNK or p38 to rule out cross-reactivity .

Data Analysis and Reporting

Q. How should researchers address variability in pERK1/2 suppression across patient-derived samples?

Normalize pERK1/2 levels to baseline measurements from the same patient. Use mixed-effects models to account for inter-patient variability in clinical datasets, as seen in MK-8353 trials where 40% suppression in skin biopsies correlated with antitumor activity .

Q. What statistical approaches are recommended for dose-escalation studies with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.